7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione
Description
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione is a bicyclic heterocyclic compound featuring a fused pyrrolo-triazine-dione scaffold. Its structure includes a pyrrolidine ring fused to a 1,3,5-triazine moiety, with two ketone groups at positions 2 and 2.
Properties
IUPAC Name |
7,8-dihydro-6H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5-7-4-2-1-3-9(4)6(11)8-5/h1-3H2,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKTTTZWAHRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=O)NC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione typically involves cyclization reactions. One common method includes the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the desired heterocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
Key Chemical Reactions
- Oxidation : Can yield hydroxylated derivatives.
- Reduction : Produces hydrogenated derivatives.
- Substitution : Facilitates the introduction of various functional groups.
Chemistry
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations that are crucial in developing new compounds.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary investigations show promise in targeting cancer cells through specific molecular interactions.
Medicine
The compound is under investigation for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development:
- Mechanism of Action : It may inhibit specific enzymes or receptors linked to disease progression.
- Therapeutic Applications : Potential use in treatments for infections and cancers.
Industry
In industrial applications, this compound is utilized in:
- Material Development : As a precursor in synthesizing advanced materials.
- Pharmaceutical Manufacturing : In the production of drugs due to its reactive nature and ability to form derivatives.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations. Further mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Properties
Research conducted by Pharmaceutical Biology demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amidst rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural Analog: 7,8-Dihydropyrrolo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione (5a)
Structural Differences :
- The triazine substituents differ ([1,2,4] vs. [1,3,5] in the target compound), altering nitrogen atom positions and electronic distribution.
- The pyrrolo ring fusion is at [2,1-c] instead of [1,2-a], leading to distinct ring strain and reactivity.
Physicochemical Properties :
- Elemental analysis: C 57.51%, H 7.18%, N 20.15% (Calcd: C 57.40%, H 7.23%, N 20.08%) .
- Higher carbon content compared to other analogs, likely due to the absence of bulky substituents.
Key Contrast :
The [1,2,4]-triazine configuration may reduce aromaticity compared to the [1,3,5] isomer, affecting stability and intermolecular interactions.
Structural Analog: 7,8-Dihydroimidazo[1,2-a]-1,3,5-triazine-2,4-(3H,6H)-dithione (I)
Structural Differences :
- Replaces the pyrrolo ring with an imidazo ring, introducing an additional nitrogen atom.
- Contains dithione (C=S) groups instead of diones (C=O), altering electronic and solubility properties.
Structural Analog: 3-Arylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones (5a,b)
Structural Differences :
- Incorporates a fused cyclohepta ring, increasing molecular rigidity and steric bulk.
Physicochemical Properties :
Unique Reactivity :
- Exhibits photo-induced autorecycling oxidation, converting amines to imines in >100% yield due to catalytic behavior .
Key Contrast: The cyclohepta extension and aryl substituents significantly modify redox behavior and photochemical activity compared to the non-fused target compound.
Comparative Data Table
Biological Activity
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione is a heterocyclic compound belonging to the broader class of nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular structure of this compound features a fused ring system that includes nitrogen atoms. Its IUPAC name reflects its complex structure:
- IUPAC Name : 7,8-dihydro-6H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione
- CAS Number : 133365-44-3
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Line Testing : Compounds derived from this triazine have been tested against lung (A549), breast (MCF-7), colon (HCT116), and prostate (PC-3) cancer cell lines. Notably, some derivatives displayed IC50 values as low as 0.33 μM in PC-3 cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , which are critical in the development of new antibiotics. Its effectiveness against various bacterial strains has been documented:
- Mechanism of Action : The mechanism involves the inhibition of specific enzymes or receptors crucial for microbial survival. This inhibition leads to a decrease in microbial growth and viability .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes associated with cancer cell proliferation and microbial resistance. For example, it has been noted for its interaction with vascular endothelial growth factor receptor 2 (VEGFR-2), which is significant in tumor angiogenesis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield Range | Evidence Source |
|---|---|---|---|
| Starting Material | 2-Aminopyrrole derivatives | 51–76% | |
| Solvent | DMF/THF | 55–76% | |
| Reaction Time | 12–24 hours | 51–76% | |
| Purification | Recrystallization (Et₂O) | >95% purity |
Q. Table 2. Spectral Benchmarks for Structural Confirmation
| Technique | Diagnostic Feature | Reference Value | Evidence Source |
|---|---|---|---|
| 13C NMR (DMSO-d6) | C=O (dione) | 160–170 ppm | |
| IR (KBr) | ν(C=O) Stretching | 1650–1750 cm⁻¹ | |
| HRMS (ESI+) | [M+H]+ for C₆H₇N₃O₂ | m/z 154.1665 (calc.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
